![molecular formula C19H17F3N2O2S B2610688 (2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851805-99-7](/img/structure/B2610688.png)
(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C19H17F3N2O2S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst-Free Synthesis and Theoretical Studies
An efficient approach for the synthesis of heterocyclic compounds, involving a catalyst- and solvent-free process under microwave-assisted conditions, has been developed. Theoretical studies using density functional theory (DFT) calculations were carried out to understand the prototropy process and Fries rearrangement, which are crucial for the synthesis of these compounds. This methodology underscores the significance of environmentally benign synthesis routes in creating complex molecules (Moreno-Fuquen et al., 2019).
Imaging Agents for Parkinson's Disease
Research into the synthesis of novel PET imaging agents, such as [11C]HG-10-102-01, for potentially imaging LRRK2 enzyme activity in Parkinson's disease, highlights the utility of complex organic compounds in neurodegenerative disease research. This work demonstrates the application of advanced organic synthesis techniques in developing diagnostic tools for challenging medical conditions (Wang et al., 2017).
Electrochemical, Optical, and Thermal Properties of Oligomers
The synthesis and characterization of benzimidazole monomers and their conversion into oligomers through oxidative polycondensation were explored. These oligomers exhibit promising optical, electrical, electrochemical, and thermal properties, suggesting their application in materials science, particularly for electronic and photonic devices (Anand & Muthusamy, 2018).
Antimicrobial Activity
The antimicrobial activity of synthesized compounds with structures similar to the query compound was investigated, indicating the potential of such molecules in developing new antimicrobial agents. This research contributes to the ongoing search for novel compounds that can address the challenge of antibiotic resistance (Chaudhari, 2012).
Molecular Docking and Biological Evaluation
In the realm of drug discovery, the synthesis of novel compounds followed by molecular docking studies offers insights into their potential therapeutic applications. For example, the design, synthesis, and biological evaluation of pyrazoline incorporated isoxazole derivatives against cancer cell lines demonstrate how chemical synthesis is intertwined with computational biology to discover new anticancer agents (Radhika et al., 2020).
properties
IUPAC Name |
(2-methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-5-3-2-4-15(16)17(25)24-11-10-23-18(24)27-12-13-6-8-14(9-7-13)19(20,21)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCCQKVDCFDEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
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